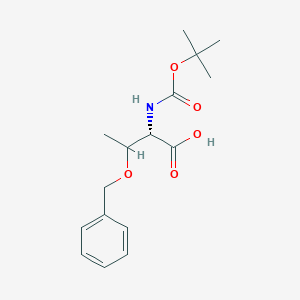

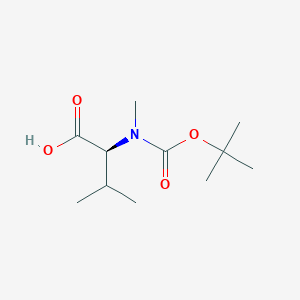

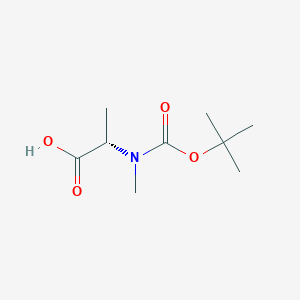

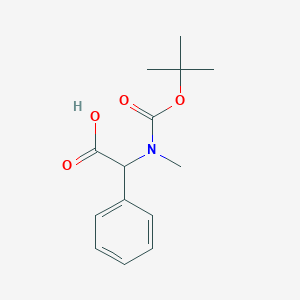

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Research on compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which share functional groups or synthesis pathways with (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, highlights the importance of understanding their environmental behavior and fate. Studies have explored how these substances interact with water and soil, their solubility, and their resistance or susceptibility to biodegradation. The findings contribute to assessing environmental impacts and developing remediation strategies for related compounds (Squillace et al., 1997); (Thornton et al., 2020).

Chemical Synthesis and Applications

Compounds like (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate serve as key intermediates or reagents in the synthesis of various chemically complex structures. These structures have applications ranging from flavor compounds in foods, as outlined by studies on branched chain aldehydes, to the creation of polymers with specific physical and chemical properties. Understanding their synthesis and breakdown pathways is crucial for industrial applications, especially in food technology and polymer science (Smit et al., 2009).

Polymer Science and Biodegradable Materials

In the realm of biodegradable materials, research focuses on polymers like polyhydroxyalkanoates (PHAs), where related compounds serve as precursors or components. These studies are pivotal for developing sustainable materials with applications in medical devices, packaging, and environmental restoration. The research encompasses biosynthesis, material properties, and the environmental degradation process of these biopolymers, offering insights into the creation of eco-friendly alternatives to traditional plastics (Amara, 2010).

Environmental Toxicology and Remediation

The environmental impact and remediation of substances structurally similar to or within the same synthesis pathway as (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate are critical research areas. Studies have addressed the toxicological profiles of these compounds, their accumulation in ecosystems, and strategies for mitigating their environmental presence. This research is essential for formulating policies and practices aimed at reducing the ecological footprint of chemical industries and ensuring public health safety (Fiorenza & Rifai, 2003).

Propriétés

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463764 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |

CAS RN |

79479-07-5 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.